4-(4-Bromophenyl)sulfonylpiperazin-2-one
Description
4-(4-Bromophenyl)sulfonylpiperazin-2-one is a heterocyclic compound featuring a piperazin-2-one core substituted at the 4-position with a 4-bromophenylsulfonyl group.
Properties
IUPAC Name |
4-(4-bromophenyl)sulfonylpiperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O3S/c11-8-1-3-9(4-2-8)17(15,16)13-6-5-12-10(14)7-13/h1-4H,5-7H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSRUGGKZBBHJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)S(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)sulfonylpiperazin-2-one typically involves the reaction of piperazine with 4-bromobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for 4-(4-Bromophenyl)sulfonylpiperazin-2-one are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)sulfonylpiperazin-2-one can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and reduction: The sulfonyl group can participate in redox reactions.
Coupling reactions: The compound can be used in Suzuki-Miyaura and other coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling reactions: Palladium catalysts and boronic acids or esters in the presence of a base.
Major Products
Nucleophilic substitution: Products include azides, nitriles, and other substituted derivatives.
Oxidation: Products include sulfonic acids or sulfonates.
Coupling reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
4-(4-Bromophenyl)sulfonylpiperazin-2-one has several applications in scientific research:
Medicinal chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Materials science: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Biological research: It serves as a probe or ligand in studies involving protein interactions and enzyme activity.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)sulfonylpiperazin-2-one depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The bromophenyl and sulfonyl groups can interact with various molecular targets, influencing biological pathways and processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
Key structural analogs and their distinguishing features are summarized below:
Physicochemical Properties
- Molecular Weight : The target compound’s molecular weight is expected to be ~340–360 g/mol, based on analogs like 4-(4-tert-butylphenylsulfonyl)piperazin-2-one . Bromophenyl-containing analogs in exhibit higher molecular weights (423–511 g/mol) due to additional aromatic or heterocyclic substituents .
- Melting Points : Bromophenyl derivatives in show elevated melting points (190–240°C), attributed to strong intermolecular interactions (e.g., hydrogen bonding, π-π stacking) . Fluorophenyl analogs (e.g., ) may have lower melting points due to reduced polarity .
Substituent Effects
- Electron-Withdrawing Groups: The 4-bromophenylsulfonyl group enhances electrophilicity compared to tert-butylsulfonyl () or alkyl-substituted analogs.
- Steric Effects : Bulkier substituents (e.g., tert-butyl in ) reduce solubility but may improve selectivity in receptor binding. The bromophenyl group balances lipophilicity and steric demand, making it versatile for drug design .
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